![molecular formula C24H20N6O3S B2831501 Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1206999-75-8](/img/no-structure.png)

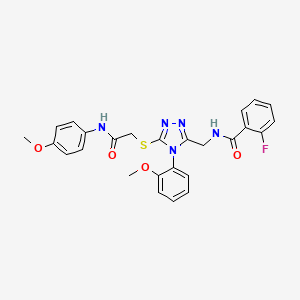

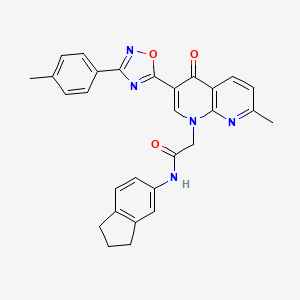

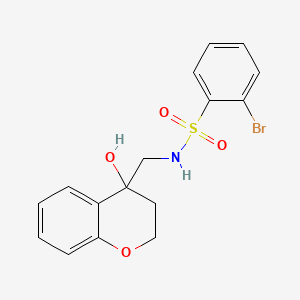

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds are novel CDK2 inhibitors and have been used in cancer treatment . They have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Synthesis Analysis

The synthesis of these compounds involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Scientific Research Applications

Antibacterial and Antifungal Activities

Research highlights the synthesis of new pyrazoline and pyrazole derivatives, showcasing their antibacterial and antifungal potentials. The study by Hassan (2013) demonstrates these compounds' effectiveness against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating a broad spectrum of antimicrobial activity S. Y. Hassan, 2013.

Insecticidal Properties

A study by Fadda et al. (2017) explores the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, a common agricultural pest. This research contributes to the development of new, potentially more effective insecticides A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017.

Anticancer Activity

Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering a compound that selectively inhibits the growth of H322 lung cancer cells by inducing apoptosis. This suggests potential therapeutic applications in cancer treatment Hong-Shui Lv, Xiang-qian Kong, Qian Ming, Xing Jin, Jun-Ying Miao, Baoxiang Zhao, 2012.

Anti-inflammatory Properties

The synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives for their anti-inflammatory activity were investigated by Abignente et al. (1992). These compounds were tested in vivo, showing promising results for their use in anti-inflammatory treatments E. Abignente, P. de Caprariis, M. G. Rimoli, F. Capasso, G. Autore, 1992.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Mode of Action

Similar compounds have been found to inhibit cdk2, a kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

The compound likely affects the purine biochemical pathway due to its structural similarity to purine analogues . It may also impact the cell cycle regulation pathway through its potential inhibition of CDK2 .

Result of Action

The result of the compound’s action can vary depending on the specific target and biochemical pathway it affects. For instance, if it inhibits CDK2, it could lead to alterations in cell cycle progression and induction of apoptosis . This could potentially have therapeutic effects in conditions such as cancer.

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with ethyl 2-bromoacetate, followed by reaction with 2-aminobenzoic acid and subsequent esterification with ethanol and HCl. ", "Starting Materials": [ "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "Ethyl 2-bromoacetate", "2-aminobenzoic acid", "Ethanol", "HCl" ], "Reaction": [ "Step 1: Reaction of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetate).", "Step 2: Reaction of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetate) with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate.", "Step 3: Esterification of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate with ethanol and HCl in the presence of a catalyst such as sulfuric acid to form the final product, Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate." ] } | |

CAS RN |

1206999-75-8 |

Product Name |

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate |

Molecular Formula |

C24H20N6O3S |

Molecular Weight |

472.52 |

IUPAC Name |

ethyl 2-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-10-6-7-11-18(17)25-21(31)15-34-24-27-26-22-20-14-19(16-8-4-3-5-9-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |

InChI Key |

FWBFVPGYDKEIBA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)